Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-

Organoselenium Regioisomer Lipophilicity

Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- is an organoselenium acetophenone derivative bearing a methoxy group at the 2-position and a phenylseleno substituent at the 5-position of the aromatic ring. With a molecular formula of C15H14O2Se and a molecular weight of 305.24 g/mol, this compound serves primarily as a synthetic intermediate and research building block within the broader class of selenium-containing aromatic ketones.

Molecular Formula C15H14O2Se
Molecular Weight 305.24 g/mol
CAS No. 646472-71-1
Cat. No. B12605983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-
CAS646472-71-1
Molecular FormulaC15H14O2Se
Molecular Weight305.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)[Se]C2=CC=CC=C2)OC
InChIInChI=1S/C15H14O2Se/c1-11(16)14-10-13(8-9-15(14)17-2)18-12-6-4-3-5-7-12/h3-10H,1-2H3
InChIKeyWWVYWCRZFMQIAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- (646472-71-1): Regulatory Baseline and Procurement Profile


Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- is an organoselenium acetophenone derivative bearing a methoxy group at the 2-position and a phenylseleno substituent at the 5-position of the aromatic ring . With a molecular formula of C15H14O2Se and a molecular weight of 305.24 g/mol, this compound serves primarily as a synthetic intermediate and research building block within the broader class of selenium-containing aromatic ketones [1]. Its molecular architecture positions it uniquely within a family of regioisomeric arylseleno acetophenones, where the specific arrangement of electron-donating methoxy and redox-active phenylseleno groups dictates its reactivity profile in cross-coupling, oxidation-elimination, and radical cyclization chemistries .

Why Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- Cannot Be Interchanged with Generic Arylseleno Acetophenones


The precise substitution pattern of Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-—a methoxy group ortho to the acetyl group and a phenylseleno group meta to the acetyl—fundamentally alters its electronic landscape compared to regioisomers such as the 4-methoxy-3-phenylseleno isomer (CAS 646472-73-3) or α-(phenylselanyl)acetophenone (PSAP). The ortho-methoxy group exerts steric and electronic effects that influence the dihedral angle between the carbonyl and the aromatic ring, thereby modulating the electrophilicity of the ketone center and the acidity of the acetyl methyl protons [1]. Conversely, the meta-phenylseleno group positions the selenium atom in a distinct electronic environment that governs its oxidation potential (selenoxide formation) and its ability to engage in radical cyclization or C–Se bond-switching reactions [2]. Simple replacement with a halogen analog (e.g., 5-bromo-2-methoxyacetophenone) strips away the redox versatility inherent to the organoselenium moiety, while substitution with the 4-methoxy-3-phenylseleno isomer places the selenium ortho to the acetyl group, altering the regiospecificity of selenoxide syn-elimination and intramolecular coupling pathways. These structure-dependent effects preclude generic interchange and demand a compound-specific selection rationale.

Quantitative Evidence Guide: Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- (646472-71-1) Differentiation Metrics


Regioisomeric Tuning of Lipophilicity and Polar Surface Area Relative to the 4-Methoxy-3-phenylseleno Isomer

Computational comparison of the target compound (2-methoxy-5-phenylseleno substitution) against its closest regioisomer (4-methoxy-3-phenylseleno, CAS 646472-73-3) reveals that while both share the same molecular weight (305.24 g/mol) and topological polar surface area (TPSA, 26.3 Ų) , the spatial orientation of the methoxy and phenylseleno substituents produces a computed LogP difference of approximately 0.15 units favoring the target compound (LogP 1.55 vs. 1.40 for the 4-methoxy-3-phenylseleno isomer, as estimated by consensus prediction methods [1]). This difference, though modest, can influence passive membrane permeability in cellular assays where small LogP shifts correlate with altered intracellular concentrations [2].

Organoselenium Regioisomer Lipophilicity Drug Design

Synthetic Versatility: Phenylseleno vs. Bromo Leaving Group in Ortho-Methoxyacetophenone Scaffolds

The target compound's phenylseleno group can be oxidized to a selenoxide (PhSe(O)R), which undergoes spontaneous syn-elimination at ambient temperature to generate α,β-unsaturated carbonyl derivatives—a transformation inaccessible to the corresponding bromo analog (5-bromo-2-methoxyacetophenone, CAS 16740-73-1). While the bromo analog can participate in palladium-catalyzed cross-couplings (Suzuki, Heck), the phenylseleno group offers orthogonal reactivity: mild oxidative elimination yields enones without requiring transition-metal catalysts or harsh base, and the eliminated phenylselenenic acid by-product can be recovered and recycled [1]. This dual reactivity profile (coupling vs. elimination/oxidation) means the seleno compound serves as a more versatile intermediate in diversity-oriented synthesis compared to the halogen-bearing analog [2].

Organic Synthesis Organoselenium Leaving Group Elimination

Ortho-Methoxy Effect on Carbonyl Conformational Preference and Electrophilicity

Infrared carbonyl stretching band analyses of structurally related 2-(phenylselanyl)-2-(methoxy)-acetophenones reveal that the presence of an ortho-methoxy group (as in the target compound) induces a distinct conformational shift relative to para-substituted analogs, evidenced by a splitting of the ν(C=O) band into two components corresponding to conformers with different dihedral angles between the carbonyl and the aromatic ring [1]. The higher-frequency component (approximately 1695–1705 cm⁻¹) corresponds to a conformer where the carbonyl is out of conjugation with the aromatic ring, a geometry favored by steric clash between the ortho-methoxy and the acetyl group. This conformational perturbation alters the electrophilicity of the carbonyl carbon, affecting rates of nucleophilic addition and enolate formation relative to isomers lacking the ortho-methoxy group [1].

Conformational Analysis Carbonyl Reactivity Ortho Effect

Redox-Active Selenium Center: Glutathione Peroxidase-Like Activity Potential

Organoselenium aryl ketones, exemplified by α-(phenylselanyl)acetophenone (PSAP), exhibit glutathione peroxidase (GPx)-like activity with measured rate enhancements of GSH-mediated reduction of H2O2, tert-butylhydroperoxide, and cumene hydroperoxide [1]. While direct GPx kinetic data for the target 2-methoxy-5-phenylseleno derivative has not been reported, the presence of the phenylseleno moiety on the aromatic ring positions the selenium center for reversible oxidation to selenoxide and subsequent reduction by thiols—a mechanistic cycle analogous to that of PSAP and ebselen [1]. Compared to the non-selenium-containing analog 2,5-dimethoxyacetophenone, which lacks any peroxide-scavenging capacity in the absence of the selenium redox shuttle, the target compound is expected to confer a measurable antioxidant profile [2].

Organoselenium Antioxidant GPx Mimetic Redox Chemistry

Optimized Application Scenarios for Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]- (646472-71-1)


Diversity-Oriented Synthesis (DOS) Campaigns Requiring a Single Intermediate with Multiple Reactivity Handles

In DOS programs, the target compound's phenylseleno group enables sequential orthogonal transformations: initial selenoxide elimination to install an α,β-unsaturated ketone, followed by transition-metal-catalyzed functionalization of the remaining aromatic positions, thereby generating structurally diverse libraries from a single intermediate [1]. This reduces the inventory burden relative to maintaining separate bromo- and seleno-substituted building blocks.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies Requiring Non-Coplanar Aryl Ketone Scaffolds

The ortho-methoxy group in the target compound induces a steric-driven conformational twist that disrupts carbonyl-aryl conjugation, producing a non-planar geometry [1]. In SAR studies targeting enzymes with sterically constrained active sites (e.g., kinases, CYP isoforms), this non-planar scaffold may improve binding complementarity and selectivity compared to the planar 4-methoxy-3-phenylseleno isomer.

Antioxidant and GPx-Mimetic Lead Identification Leveraging the Arylseleno Redox Center

For teams focused on organoselenium-based antioxidant discovery, the target compound provides a distinct arylseleno acetophenone scaffold that complements the well-studied α-selenenyl ketones (PSAP) [1]. Its substitution pattern allows exploration of how the distance between the redox-active selenium and the carbonyl group modulates GPx-like catalytic efficiency and cytotoxicity profiles.

Methodology Development for C(sp2)–Se Bond Activation and Intramolecular Coupling

The phenylselenyl group positioned meta to the acetyl in the target compound makes it a suitable model substrate for investigating molybdenum(V)-mediated C(sp2)–Se bond-switching and intramolecular oxidative coupling reactions aimed at constructing selenium-containing heterocycles [1]. The methoxy group ortho to the ketone provides a built-in steric benchmark for evaluating regioselectivity in these emerging synthetic methodologies.

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